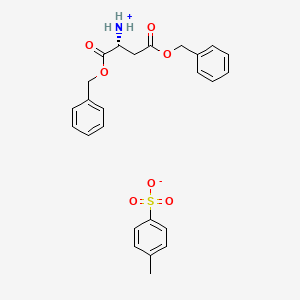
N'-hydroxy-4-nitrobenzenecarboximidamide
Vue d'ensemble
Description
N'-hydroxy-4-nitrobenzenecarboximidamide is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-hydroxy-4-nitrobenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-hydroxy-4-nitrobenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactions with Biological Thiols : Research by Ellis, Hill, & Foster (1992) explored the chemical reactions of nitrosonitrobenzenes with biological thiols like glutathione (GSH), revealing the formation of distinct products, including a glutathionyl derivative, which have implications for understanding the detoxification pathways in biological systems.
Adsorption Property Study : Chatterjee, Ebina, Iwasaki, & Mizukami (2003) conducted a study on the adsorption properties of substituted nitrobenzene, including N'-hydroxy-4-nitrobenzenecarboximidamide, on smectite, a type of clay mineral. Their work, found here, highlights the importance of understanding the interaction of these compounds with environmental components.
Photocatalytic Degradation : Wei et al. (2019) investigated the degradation of nitrobenzene (NB) using natural organic matters like 4-hydroxycoumarin under solar illumination. This study, detailed here, is significant for environmental remediation technologies.
Breast Cancer Research : The role of novel resveratrol analogs, related to N'-hydroxy-4-nitrobenzenecarboximidamide, in acting as potent antioxidants against breast cancer was investigated by Chatterjee et al. (2018). Their findings contribute to the search for new therapeutic compounds in cancer treatment.
Electrochemical Oxidation : A study by Rabaaoui et al. (2013) on the electrochemical oxidation of nitrobenzene using boron-doped diamond electrodes provides insights into the degradation mechanisms of similar compounds, which is crucial for environmental detoxification processes.
Cancer Drug Research : Shabbir et al. (2015) explored the synthesis and evaluation of nitroaromatics, including compounds similar to N'-hydroxy-4-nitrobenzenecarboximidamide, as potential anticancer drugs. Their work, available here, demonstrates the potential of these compounds in medicinal chemistry.
Cancer Prodrug Activation : Berne et al. (2006) discussed the activation of cancer prodrugs using a bacterial nitroreductase, highlighting the biotechnological applications of nitrobenzene derivatives. More details can be found here.
Environmental Remediation : Ji et al. (2017) investigated the sulfate radical-mediated degradation of nitrobenzene, which provides insights into advanced oxidation processes for environmental cleanup. The study is detailed here.
Hepatotoxicity of Nitrofurantoin : Li et al. (2019) conducted a study on the hepatic cytotoxicity of nitrofurantoin and its analogs, providing insights into the structure-toxicity relationships of nitro-containing compounds. The study is available here.
Propriétés
IUPAC Name |
N'-hydroxy-4-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNSBDNIAKCXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-nitrobenzimidamide | |
CAS RN |
1613-86-1 | |
| Record name | 4-Nitrobenzamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















